Hydrazine tartrate
Overview
Description
Hydrazine tartrate is an organic compound with the molecular formula C₄H₁₀N₂O₆. It is a salt formed from hydrazine and tartaric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry. This compound is typically a white crystalline solid that is soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrazine tartrate can be synthesized by reacting hydrazine hydrate with tartaric acid. The reaction typically occurs in an aqueous medium, where hydrazine hydrate (N₂H₄·H₂O) is added to a solution of tartaric acid (C₄H₆O₆). The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pH to ensure optimal yield and purity. The precipitated this compound is then filtered, washed, and dried to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it is converted to nitrogen gas and water. This reaction is often catalyzed by metal ions or enzymes.
Reduction: this compound can act as a reducing agent, donating electrons to other compounds in redox reactions.
Substitution: In some cases, this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction typically occurs under acidic or neutral conditions.
Reduction: this compound can reduce metal ions such as copper(II) to copper(I) or copper metal. This reaction often occurs in an alkaline medium.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, often under basic conditions.
Major Products Formed:
Oxidation: Nitrogen gas (N₂) and water (H₂O).
Reduction: Reduced metal species (e.g., copper metal).
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
Hydrazine tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azines.
Biology: this compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Industry: this compound is used in the production of polymers, agrochemicals, and as a corrosion inhibitor in water treatment processes.
Mechanism of Action
The mechanism of action of hydrazine tartrate involves its ability to donate electrons and participate in redox reactions. In biological systems, this compound can interact with enzymes and other proteins, affecting their activity and function. The molecular targets and pathways involved include the inhibition of monoamine oxidase and the modulation of oxidative stress pathways.
Comparison with Similar Compounds
Hydrazine sulfate (N₂H₄·H₂SO₄): Used in similar applications but has different solubility and stability properties.
Hydrazine hydrate (N₂H₄·H₂O): A more reactive form of hydrazine, commonly used in fuel cells and as a reducing agent.
Hydrazine tartrate stands out due to its specific applications in organic synthesis and its role in various industrial processes.
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.H4N2/c5-1(3(7)8)2(6)4(9)10;1-2/h1-2,5-6H,(H,7,8)(H,9,10);1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPDWAAGDJPBLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O.NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634-62-8 | |
Record name | Hydrazine, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydrazine tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.193 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of hydrazine tartrate in the synthesis of ferrocenyl-hydrazone coordination polymers?
A: this compound acts as a bridging ligand in the synthesis of ferrocenyl-hydrazone coordination polymers []. The reaction starts with 1,1′-diacetylferrocene reacting with this compound to form a ferrocenyl-hydrazone compound. This compound then coordinates with metal ions (Cu, Co, Ni, Mn, Cd) from their respective acetate salts, resulting in the formation of the coordination polymers, denoted as Fc-JS-M. The tartrate moiety likely plays a role in dictating the structural arrangement and properties of the resulting polymers.
Q2: What are the potential applications of these ferrocenyl-hydrazone coordination polymers?
A: The synthesized Fc-JS-M polymers exhibit promising dielectric properties, specifically high dielectric constants (ε′) and low dielectric losses (ε″) in the 0.2-2.0 GHz frequency range []. These characteristics make them suitable for use as materials in mobile communication antennas. Research suggests that these polymers can be integrated into microstrip antennas, leading to improved compactness, directional patterns, and gain. This highlights their potential in developing smaller, multifunctional, and higher-gain antennas for various communication technologies.
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